molecular formula C22H26ClN3O2S B14985030 2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-diethylacetamide

2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-diethylacetamide

Cat. No.: B14985030
M. Wt: 432.0 g/mol
InChI Key: LRRFUGQDWVKFEX-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE is a complex organic compound that features a benzimidazole core, a chloromethylphenoxy group, and a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The chloromethylphenoxy group is introduced via nucleophilic substitution reactions, where the phenol derivative reacts with chloromethyl compounds in the presence of a base. The final step involves the attachment of the diethylacetamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amines or thiols.

Scientific Research Applications

2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The chloromethylphenoxy group may enhance the compound’s binding affinity, while the diethylacetamide moiety can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
  • 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzimidazole core and the diethylacetamide moiety provides a versatile scaffold for further modifications and applications .

Properties

Molecular Formula

C22H26ClN3O2S

Molecular Weight

432.0 g/mol

IUPAC Name

2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C22H26ClN3O2S/c1-4-25(5-2)21(27)15-26-20-9-7-6-8-19(20)24-22(26)29-13-12-28-17-10-11-18(23)16(3)14-17/h6-11,14H,4-5,12-13,15H2,1-3H3

InChI Key

LRRFUGQDWVKFEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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